molecular formula C8H4Br2ClFO B1460263 5'-Bromo-3'-chloro-2'-fluorophenacyl bromide CAS No. 1805518-57-3

5'-Bromo-3'-chloro-2'-fluorophenacyl bromide

Cat. No. B1460263
CAS RN: 1805518-57-3
M. Wt: 330.37 g/mol
InChI Key: NNBHQLPGZKCEQG-UHFFFAOYSA-N
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Description

5-Bromo-3'-chloro-2'-fluorophenacyl bromide (BCFPB) is a chemical compound used for a variety of applications in the scientific and medical fields. BCFPB is a brominated phenacyl compound that has a wide range of uses, from synthesis to medicinal applications. In

Scientific Research Applications

Chemoselective Functionalization

Research on chemoselective functionalization of halogenated pyridines, such as the study by Stroup et al. (2007), demonstrates the utility of halogenated compounds in selective chemical synthesis. Their work outlines a method for selectively substituting halides in 5-bromo-2-chloro-3-fluoropyridine, showcasing the precise control achievable in modifying halogenated compounds for specific chemical properties or activities (Stroup et al., 2007).

Green Synthesis and Biological Evaluation

The green synthesis approach utilized by Sonyanaik et al. (2018) for producing 6-(2-chloro-4-fluorophenyl)-9-phenylimidazo[1,2-a][1,8]naphthyridine derivatives highlights the potential for environmentally friendly chemical processes. Their research also underscores the biological evaluation of these compounds, revealing their antimicrobial potency, which suggests the significance of halogenated compounds in developing new antimicrobial agents (Sonyanaik et al., 2018).

Synthesis and Antitumor Activity

The synthesis of 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines and their evaluation for antitumor activity, as reported by Bhat et al. (2009), exemplifies the potential application of halogenated compounds in cancer research. This work indicates the therapeutic possibilities of these compounds in targeting various cancer cell lines (Bhat et al., 2009).

Novel Synthesis Approaches

The novel synthesis of 1,2,4-Triazolo[3,4-b]thiazole derivatives through a multi-component reaction involving halogenated phenacyl bromides demonstrates the versatility of halogenated compounds in facilitating efficient chemical syntheses. This study by Bhat and Holla (2004) also explores the antimicrobial activity of the synthesized compounds, further illustrating the broad utility of such chemicals in medicinal chemistry (Bhat & Holla, 2004).

Biochemical Analysis

Biochemical Properties

5’-Bromo-3’-chloro-2’-fluorophenacyl bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, affecting their function and regulation . The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity.

Cellular Effects

The effects of 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt normal cellular processes by inhibiting key enzymes and proteins involved in signal transduction and metabolic pathways . This disruption can lead to changes in gene expression, affecting the overall function and health of the cell.

Molecular Mechanism

At the molecular level, 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to changes in gene expression and cellular metabolism . Additionally, the compound may interact with other proteins and biomolecules, further influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to the compound can result in sustained inhibition of enzyme activity and alterations in cellular processes.

Dosage Effects in Animal Models

The effects of 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal inhibitory effects on enzymes and cellular processes. At higher doses, it can cause significant inhibition, leading to toxic or adverse effects . Threshold effects have been observed, where a specific dosage level results in a marked change in the compound’s impact on cellular function and overall health.

Metabolic Pathways

5’-Bromo-3’-chloro-2’-fluorophenacyl bromide is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s inhibitory effects on key enzymes can lead to alterations in metabolic pathways, disrupting normal cellular metabolism . These changes can have significant implications for cellular function and overall health.

Transport and Distribution

The transport and distribution of 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide within cells and tissues are crucial for its activity and function. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues . This distribution is essential for the compound’s inhibitory effects on enzymes and cellular processes.

Subcellular Localization

The subcellular localization of 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is critical for the compound’s inhibitory effects on enzymes and other biomolecules, influencing cellular processes and functions.

properties

IUPAC Name

2-bromo-1-(5-bromo-3-chloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(10)2-6(11)8(5)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBHQLPGZKCEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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